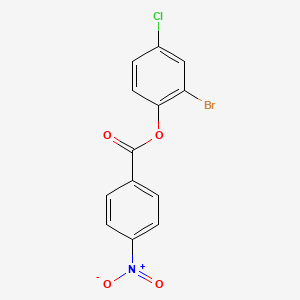
2-(4-butoxyphenyl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide
Übersicht
Beschreibung
2-(4-butoxyphenyl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-butoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide is 387.15829154 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Discovery
Research in organic synthesis often explores the creation of quinolinecarboxamide derivatives due to their significant biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic properties against various cancer cell lines, highlighting the potential of quinolinecarboxamide structures in drug discovery (Deady et al., 2003). Such research underscores the relevance of quinolinecarboxamide derivatives in developing new therapeutic agents.
Photocatalysis and Material Science
Quinolinecarboxamide derivatives are also investigated for their photocatalytic properties. For example, quinoline–imidazole–monoamide ligands have been used to construct octamolybdate complexes with notable electrochemical, photocatalytic, and magnetic properties, which are crucial for developing new materials and catalysis strategies (Li et al., 2020).
Corrosion Inhibition
Derivatives of quinolinecarboxamide show promise as corrosion inhibitors for metals in acidic environments. Computational and experimental analyses have identified quinoxaline derivatives as effective corrosion inhibitors, highlighting the potential application of similar quinolinecarboxamide compounds in protecting metals against corrosion (Saraswat & Yadav, 2020).
Computational Chemistry
In computational chemistry, the design and analysis of quinolinecarboxamide derivatives are crucial for understanding their interaction with biological targets and their physicochemical properties. Density Functional Theory (DFT) studies help elucidate the molecular basis of their activity, guiding the synthesis of more effective and selective compounds (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-13-28-17-10-8-16(9-11-17)21-15-19(18-6-4-5-7-20(18)24-21)23(27)25-22-12-14-29-26-22/h4-12,14-15H,2-3,13H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGBKVTTGQFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4590845.png)
![2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE](/img/structure/B4590853.png)
![4-[1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4590857.png)
![(4-methoxyphenyl){4-(4-methoxyphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4590870.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4590888.png)
![METHYL 4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4590895.png)
![N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA](/img/structure/B4590905.png)
![4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B4590921.png)
![N-(4-CHLOROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4590931.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4590939.png)


![1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone](/img/structure/B4590970.png)
![N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B4590975.png)
